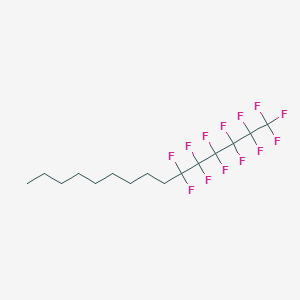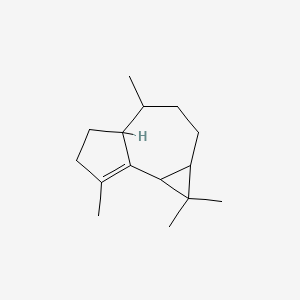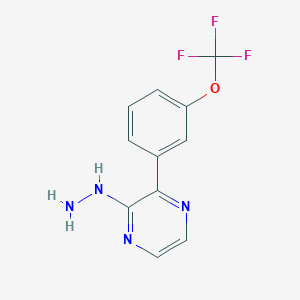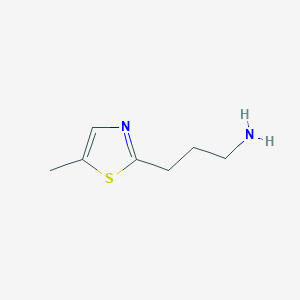![molecular formula C11H15NO B12085892 4-[(Cyclobutylamino)methyl]phenol](/img/structure/B12085892.png)
4-[(Cyclobutylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Cyclobutylamino)methyl]phenol is an organic compound with the molecular formula C11H15NO It features a phenol group substituted at the para position with a cyclobutylamino methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclobutylamino)methyl]phenol typically involves the following steps:
Formation of the Cyclobutylamine Intermediate: Cyclobutylamine can be synthesized through the hydrogenation of cyclobutanone oxime.
Mannich Reaction: The key step in the synthesis is the Mannich reaction, where phenol, formaldehyde, and cyclobutylamine react to form this compound. This reaction is usually carried out in an acidic medium to facilitate the formation of the Mannich base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions (temperature, pressure, and pH) would be crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Cyclobutylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and meta positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-[(Cyclobutylamino)methyl]quinone.
Reduction: Formation of 4-[(Cyclobutylamino)methyl]cyclohexanol.
Substitution: Formation of 2-bromo-4-[(Cyclobutylamino)methyl]phenol or 2-nitro-4-[(Cyclobutylamino)methyl]phenol.
Applications De Recherche Scientifique
4-[(Cyclobutylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological pathways.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties.
Mécanisme D'action
The mechanism of action of 4-[(Cyclobutylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the cyclobutylamino group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Cyclopropylamino)methyl]phenol
- 4-[(Cyclopentylamino)methyl]phenol
- 4-[(Cyclohexylamino)methyl]phenol
Comparison
Compared to its analogs, 4-[(Cyclobutylamino)methyl]phenol is unique due to the specific ring strain and conformational properties of the cyclobutyl group. This can influence its reactivity and binding characteristics, making it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
4-[(cyclobutylamino)methyl]phenol |
InChI |
InChI=1S/C11H15NO/c13-11-6-4-9(5-7-11)8-12-10-2-1-3-10/h4-7,10,12-13H,1-3,8H2 |
Clé InChI |
WSHKHZSVIWRBIP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NCC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085815.png)








![N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride](/img/structure/B12085881.png)




